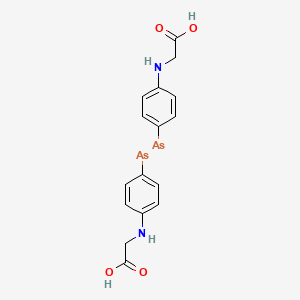
Arsenophenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenophenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C16H16As2N2O4 and its molecular weight is 450.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Historical Context
Arsenophenylglycine was developed in the early 20th century as part of the search for effective treatments for trypanosomiasis and syphilis. It was synthesized by Alfred Bertheim and tested by Paul Ehrlich, who recognized its potential as a chemotherapeutic agent. The compound demonstrated promising results against trypanosomiasis with lower toxicity compared to its predecessors, such as Atoxyl (aminophenyl arsenic acid) .
Infectious Diseases
This compound has been primarily studied for its efficacy against:
- Trypanosomiasis : Clinical trials in the early 1900s showed that this compound was effective in treating African sleeping sickness. It exhibited a trypanosomicidal effect with relatively low toxicity in animal models .
- Syphilis : The compound was also evaluated for treating syphilis, where it showed potential in halting the progression of the disease in patients with progressive paralysis . The preliminary results indicated that it could stabilize the clinical course of the disease, although further studies were necessary to confirm its efficacy .
Cancer Treatment
Recent research has revived interest in arsenic compounds, including this compound, for their potential in oncology:
Case Study 1: Treatment of Trypanosomiasis
In clinical trials conducted in the early 1900s, patients treated with this compound showed significant improvement in symptoms associated with trypanosomiasis. However, some patients experienced severe hypersensitivity reactions, necessitating careful monitoring during treatment .
Case Study 2: Syphilis Management
A study involving patients with progressive paralysis due to syphilis indicated that treatment with this compound could lead to a decrease in symptoms and stabilization of the disease's progression. The researchers noted that while not all patients responded positively, those treated early showed promising outcomes .
Comparative Efficacy
The following table summarizes the comparative efficacy and toxicity profiles of this compound against other arsenical compounds:
| Compound | Efficacy Against | Toxicity Profile | Historical Use |
|---|---|---|---|
| This compound | Trypanosomiasis, Syphilis | Moderate | Early 20th century |
| Atoxyl | Trypanosomiasis | High (risk of blindness) | Early treatment for sleeping sickness |
| Arsphenamine | Syphilis | Moderate to High | First "magic bullet" for syphilis |
| Arsenic Trioxide | Acute Promyelocytic Leukemia | Low | Approved by FDA for leukemia |
Propiedades
Número CAS |
52993-93-8 |
|---|---|
Fórmula molecular |
C16H16As2N2O4 |
Peso molecular |
450.15 g/mol |
Nombre IUPAC |
2-[4-[4-(carboxymethylamino)phenyl]arsanylidenearsanylanilino]acetic acid |
InChI |
InChI=1S/C16H16As2N2O4/c21-15(22)9-19-13-5-1-11(2-6-13)17-18-12-3-7-14(8-4-12)20-10-16(23)24/h1-8,19-20H,9-10H2,(H,21,22)(H,23,24) |
Clave InChI |
ZICGACODJNFENP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |
SMILES canónico |
C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |
Key on ui other cas no. |
52993-93-8 |
Sinónimos |
arsenophenylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















